

# In-depth Technical Guide: Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

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## Compound of Interest

Compound Name: *dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate*

Cat. No.: *B1315111*

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This technical guide provides a comprehensive overview of the physical and chemical properties of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also offers detailed experimental protocols for its synthesis and a general method for determining its solubility in various solvents.

## Core Compound Properties

While specific quantitative solubility data is not readily available, the following table summarizes the known physicochemical properties of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	198.18 g/mol	[1]
CAS Number	33146-99-5	[1]
Appearance	White crystalline solid	[2]
Melting Point	142-143 °C	[2]
Density	1.29 g/cm <sup>3</sup>	[1]
Boiling Point	303.2°C at 760 mmHg	[1]
Flash Point	137.2°C	[1]

## Solubility Profile (Qualitative)

Quantitative solubility data for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is not extensively documented in the literature. However, based on its chemical structure and the properties of analogous compounds, a qualitative solubility profile can be inferred.

The molecule contains both polar (two ester groups and a pyrazole ring with nitrogen atoms) and non-polar (methyl groups) functionalities. This suggests that its solubility will be dependent on the polarity of the solvent.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): The presence of ester groups, which can act as hydrogen bond acceptors, suggests that the compound is likely to have good solubility in polar protic solvents like methanol and ethanol. This is supported by the fact that a related compound, 3,5-pyrazoledicarboxylic acid diethyl ester, is known to be soluble in methanol.
- **Polar Aprotic Solvents** (e.g., Acetone, Acetonitrile): The synthesis of a derivative, dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, from dimethyl 1H-pyrazole-3,5-dicarboxylate is carried out in acetone, indicating that the parent compound has at least moderate solubility in this solvent.
- **Non-polar Solvents** (e.g., Toluene, Hexane): Due to the presence of the polar functional groups, the compound is expected to have low solubility in non-polar solvents.

- Water: The solubility in water is expected to be low due to the presence of the non-polar methyl groups and the overall size of the molecule. However, the nitrogen atoms in the pyrazole ring and the oxygen atoms in the ester groups may allow for some limited solubility.

A systematic experimental determination, as outlined in the protocol below, is necessary to establish the quantitative solubility of this compound in a range of solvents.

## Experimental Protocols

### Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This protocol is adapted from established synthetic procedures for similar compounds.

Materials:

- Dimethyl acetylenedicarboxylate
- Methylhydrazine
- Ethanol
- Glacial acetic acid
- Sodium bicarbonate
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and hotplate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in ethanol.
- Cool the solution in an ice bath.
- Slowly add a solution of methylhydrazine (1 equivalent) in ethanol to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** as a white crystalline solid.
- Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

## General Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of an organic compound in various solvents.

Materials and Equipment:

- **Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** (solute)
- A range of solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

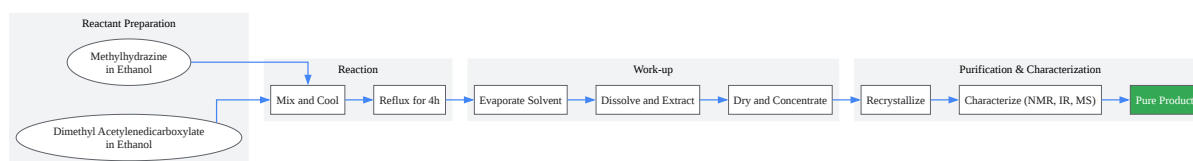
Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** to a series of vials, each containing a known volume of a different solvent.
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation:
  - After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid.
- Analysis:
  - Prepare a series of standard solutions of the compound with known concentrations in the respective solvents.
  - Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
  - Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
  - Determine the concentration of the compound in the saturated solutions by interpolating their analytical signals on the calibration curve.
- Calculation of Solubility:
  - Express the solubility as the concentration of the compound in the saturated solution, typically in units of g/100 mL or mol/L.

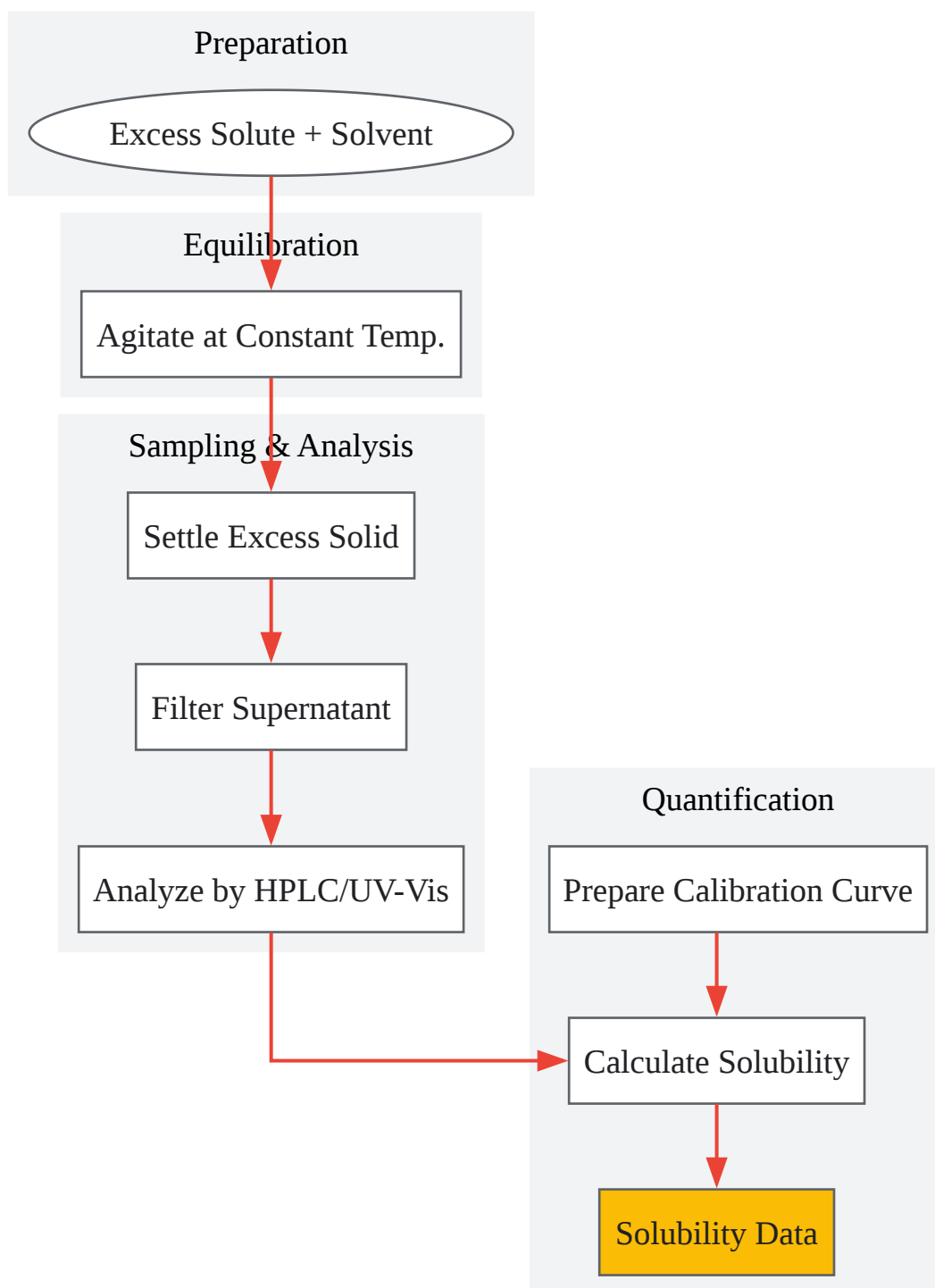
## Visualizations

The following diagrams illustrate the experimental workflows described above.



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Caption: Synthesis workflow for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

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Caption: General workflow for determining the solubility of an organic compound.

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## References

- 1. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
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